molecular formula C13H19N3O4 B1435272 4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester CAS No. 1251014-09-1

4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester

Cat. No. B1435272
M. Wt: 281.31 g/mol
InChI Key: NRQFIFUIXXHARO-UHFFFAOYSA-N
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Description

“4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester” is a chemical compound with the CAS number 1251014-09-1 . It has a molecular weight of 281.31 and a molecular formula of C13H19N3O4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.31 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the resources.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Stabilization and Reactivity of Carbenes

    Research by Korotkikh et al. (2008) highlights the stabilization of certain carbenes and their reactivity with malonic ester to afford heterocyclic zwitterionic compounds. This might be relevant for understanding the stability and potential reactions of the target compound, considering the presence of similar functional groups Korotkikh et al., 2008.

  • Hydroxylation and Amination of Azulenes

    A study by Mąkosza & Podraza (2000) explores the efficient hydroxylation of azulenes at specific positions, which could be pertinent when considering functional group modifications or derivatization of the target compound Mąkosza & Podraza, 2000.

  • Multigram Asymmetric Synthesis

    Research on the asymmetric synthesis of chiral tetraazamacrocycles by Levy et al. (2009) could provide insights into the synthesis strategies that might be applicable for complex structures similar to the target compound Levy et al., 2009.

  • Azulene Derivatives and Synthesis

    Work by Ito et al. (2002) on the organometallic reagents derived from azulenes and their utility in Stille cross-coupling reactions might offer valuable insights for synthesizing derivatives of the target compound Ito et al., 2002.

  • Bridge-substituted Calix[4]arenes

    Research by Fischer et al. (2011) on the syntheses, conformations, and applications of bridge-substituted calix[4]arene carboxylic acids may provide a perspective on the conformational and reactivity aspects of macrocyclic and polycyclic systems similar to the target compound Fischer et al., 2011.

  • Synthesis of Heterocyclic Derivatives

    A study on the synthesis of novel heterocyclic substituted α-amino acids and the utilization of alkynyl ketone functionality by Adlington et al. (2000) provides insights into the synthetic versatility for creating diverse structures, which may be useful in considering synthetic routes for the target compound Adlington et al., 2000.

Safety And Hazards

The safety information for this compound is not explicitly mentioned in the available resources .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQFIFUIXXHARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Reactant of Route 2
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Reactant of Route 3
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Reactant of Route 4
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Reactant of Route 5
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Reactant of Route 6
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester

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